1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Overview
Description
1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of cell proliferation and induction of apoptosis through interaction with cellular proteins.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: The position of the nitro group is different, which can influence the compound’s properties.
Uniqueness: 1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both nitro and trimethoxy groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and potential biological activities compared to similar compounds.
Biological Activity
Overview
1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its unique structural features, including a nitrophenyl group and a trimethoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : (E)-1-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Molecular Formula : C18H17NO6
- Molecular Weight : 343.33 g/mol
- CAS Number : 1164523-33-4
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and 3,4,5-trimethoxyacetophenone, using sodium hydroxide or potassium hydroxide as a base in an ethanol or methanol solvent. This method allows for the production of high yields and purity suitable for biological evaluation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer).
- Mechanism of Action : The compound may interfere with microtubule assembly and activate caspase pathways, leading to increased apoptosis rates .
Antimicrobial Activity
Chalcones, including this compound, have been studied for their antimicrobial properties. Preliminary data suggest that it possesses antibacterial and antifungal activities:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : The compound showed promising MIC values against these strains, indicating potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of chalcones is well-documented. This compound may exert its effects through the modulation of inflammatory pathways:
- Mechanism : It could inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Comparative Analysis with Similar Compounds
Compound Name | Unique Features | Biological Activity |
---|---|---|
1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Contains methoxy groups on both rings | Moderate anticancer activity |
1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Different nitro group position | Enhanced reactivity but lower bioactivity compared to the target compound |
1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydroxyl group enhancing solubility | Notable antibacterial properties |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
Properties
IUPAC Name |
(E)-1-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-16-9-12(10-17(24-2)18(16)25-3)7-8-15(20)13-5-4-6-14(11-13)19(21)22/h4-11H,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCXONLNNCKOQR-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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